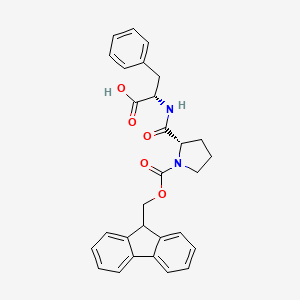

Fmoc-Pro-Phe-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Pro-Phe-OH: is a compound used in peptide synthesis. It is composed of three main parts: the fluorenylmethyloxycarbonyl (Fmoc) group, proline (Pro), and phenylalanine (Phe). The Fmoc group serves as a protective moiety for the amino group, preventing undesired side reactions during peptide bond formation. This compound is particularly useful in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

-

Fmoc Protection:

- The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane .

- Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

-

Peptide Bond Formation:

Industrial Production Methods:

- The industrial production of this compound typically follows the same synthetic routes as described above but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection cycles efficiently.

Análisis De Reacciones Químicas

Types of Reactions:

-

Deprotection:

- The Fmoc group is removed by treatment with a base such as piperidine in DMF . This reaction is rapid and forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

-

Coupling Reactions:

- Fmoc-Pro-Phe-OH can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is typically done using coupling reagents like DIC and Oxyma .

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF.

Coupling: DIC and Oxyma in DMF.

Major Products:

- The major products formed from these reactions are peptides with the desired sequence, where this compound serves as a building block.

Aplicaciones Científicas De Investigación

Key Applications

-

Peptide Synthesis

- Fmoc-Pro-Phe-OH is primarily employed in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group, facilitating the sequential addition of amino acids. This method allows for the creation of complex peptides with high purity and yield.

-

Bioactive Peptides Development

- The compound is instrumental in developing bioactive peptides that can serve as therapeutic agents or research tools. Its unique structure enables the synthesis of peptides that can interact with biological targets effectively.

-

Polymer-Based Delivery Systems

- Research has demonstrated the use of this compound in creating polymer-based delivery systems for nucleic acids and other biomolecules. These systems enhance the efficacy of drug delivery by improving cellular uptake and stability.

- Electrochemical Peptide Synthesis

- Mechanistic Studies of Impurity Formation

Case Study 1: Synthesis of Bioactive Peptides

A study focused on synthesizing a series of bioactive peptides using this compound demonstrated its effectiveness in producing high-yield peptides with desired biological activities. The research highlighted the importance of the Fmoc protecting group in maintaining peptide integrity during synthesis.

Case Study 2: Polymer-Based Delivery Systems

In another investigation, researchers utilized this compound to develop a polymer-based DNA delivery system. The study found that the orientation of oligopeptides significantly influenced delivery efficacy, showcasing the compound's versatility in biomedical applications .

Mecanismo De Acción

Mechanism:

- The Fmoc group protects the amino group of proline, preventing unwanted side reactions during peptide synthesis. Upon deprotection with a base, the Fmoc group is removed, exposing the amino group for further coupling reactions .

Molecular Targets and Pathways:

- The primary target is the amino group of proline, which is protected by the Fmoc group. The deprotection process involves the formation of a stable adduct with dibenzofulvene, preventing side reactions .

Comparación Con Compuestos Similares

-

Fmoc-Phe-OH:

- Similar to Fmoc-Pro-Phe-OH but lacks the proline residue. It is used in peptide synthesis for incorporating phenylalanine .

-

Fmoc-Pro-OH:

- Contains the proline residue but lacks phenylalanine. It is used for incorporating proline into peptides .

Uniqueness:

Actividad Biológica

Fmoc-Pro-Phe-OH, a derivative of phenylalanine and proline, is a compound of significant interest in peptide synthesis and biological research. This article explores its biological activity, mechanisms of action, and applications in various fields, including drug development and biomaterials.

Chemical Structure and Properties

This compound, or Nα-fluorenylmethoxycarbonyl-proline-phenylalanine, is characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability during synthesis. The proline residue contributes to the structural conformation of peptides, while phenylalanine adds hydrophobic characteristics that influence interactions with biological targets.

- Peptide Synthesis : this compound is widely used in solid-phase peptide synthesis (SPPS) due to its ability to minimize impurity formation. Studies have shown that it exhibits a low tendency to create side products during synthesis processes, making it a reliable choice for producing high-purity peptides .

- Anticancer Activity : Recent research has highlighted the potential anticancer properties of peptides synthesized using this compound. For instance, cyclic peptides derived from proline and phenylalanine have demonstrated enhanced cytotoxic effects against melanoma cells compared to their linear counterparts . These findings suggest that the structural conformation imparted by proline may enhance biological activity.

- Antimicrobial Properties : this compound has also been explored for its antimicrobial properties. Peptides containing aromatic amino acids like phenylalanine are known to disrupt bacterial membranes, leading to cell lysis. The amphipathic nature of such peptides facilitates their interaction with lipid bilayers, which is crucial for their antimicrobial action .

Drug Development

This compound plays a pivotal role in the design of peptide-based drugs. Its ability to form stable structures makes it an excellent candidate for developing therapeutic agents targeting specific biological pathways. For example, studies have utilized Fmoc derivatives in the synthesis of inhibitors for apoptosis-inhibiting proteins (IAPs), which are crucial in cancer therapy .

Biomaterials

The incorporation of this compound into hydrogel systems has shown promise in tissue engineering applications. These hydrogels can serve as scaffolds for cell growth and drug delivery systems due to their biocompatibility and ability to gel under physiological conditions . Research indicates that modifying hydrogels with peptide sequences can improve their mechanical properties and functional capabilities.

Case Studies

- Peptide Synthesis Efficiency : A study conducted by Yang et al. (2021) demonstrated that using Fmoc-Pro-OH significantly reduced impurity levels during SPPS compared to other amino acid derivatives. This efficiency is critical in producing therapeutic peptides with high purity levels necessary for clinical applications .

- Cytotoxicity Assessment : In a comparative study on cyclic vs. linear peptides, cyclic peptides derived from proline and phenylalanine exhibited superior cytotoxicity against melanoma cells at lower concentrations, suggesting that the structural configuration provided by proline enhances biological activity significantly .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O5/c32-27(30-25(28(33)34)17-19-9-2-1-3-10-19)26-15-8-16-31(26)29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,32)(H,33,34)/t25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLLIQSZNKOVSQ-UIOOFZCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC(CC5=CC=CC=C5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.